(S)-2-Amino-N-(2-methyl-benzyl)-propionamide (S)-2-Amino-N-(2-methyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1176594-02-7
VCID: VC8212622
InChI: InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
SMILES: CC1=CC=CC=C1CNC(=O)C(C)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide

CAS No.: 1176594-02-7

Cat. No.: VC8212622

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide - 1176594-02-7

Specification

CAS No. 1176594-02-7
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name (2S)-2-amino-N-[(2-methylphenyl)methyl]propanamide
Standard InChI InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Standard InChI Key QFWLRMOBYLVBGN-VIFPVBQESA-N
Isomeric SMILES CC1=CC=CC=C1CNC(=O)[C@H](C)N
SMILES CC1=CC=CC=C1CNC(=O)C(C)N
Canonical SMILES CC1=CC=CC=C1CNC(=O)C(C)N

Introduction

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide is a chiral organic compound with the CAS number 1545349-66-3. Its molecular formula is C₁₁H₁₆N₂O, indicating it contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is classified as a specialty material and is used in various chemical and biological applications.

Synthesis and Applications

While specific synthesis methods for (S)-2-Amino-N-(2-methyl-benzyl)-propionamide are not detailed in the available literature, compounds with similar structures often serve as intermediates in the synthesis of more complex organic molecules. These intermediates are crucial in creating new pharmaceutical compounds through reactions such as amidation.

Biological Activity and Potential Applications

Although detailed biological activity data for (S)-2-Amino-N-(2-methyl-benzyl)-propionamide is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, modifications in the amine group of related compounds can enhance serotonin reuptake inhibition, suggesting potential use in treating depression. Additionally, derivatives of similar compounds have demonstrated activity in modulating dopamine receptors, which is critical in conditions like Parkinson's disease.

Research Findings and Future Directions

Research on compounds with similar structures highlights their potential as pharmacological agents. These compounds interact with specific molecular targets, such as enzymes or receptors, and can modulate neurotransmitter levels, positioning them as candidates for treating neurodegenerative diseases. Further studies are needed to elucidate the precise mechanism of action and potential therapeutic applications of (S)-2-Amino-N-(2-methyl-benzyl)-propionamide.

Comparison with Similar Compounds

Compound NameStructureKey Differences
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamideC₁₂H₁₈N₂OAdditional methyl group on the nitrogen atom; different biological activity potential
(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamideC₁₂H₁₈N₂OSContains sulfur; may exhibit unique reactivity and biological properties

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